2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Description
This compound is a triazole-based hydrazide derivative featuring a 4,5-diphenyl-1,2,4-triazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazide is further functionalized with a 4-nitrobenzylidene group in the E-configuration . Its synthesis typically involves the condensation of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 4-nitrobenzaldehyde under acidic conditions . The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance intermolecular interactions and biological activity .
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3S/c30-21(25-24-15-17-11-13-20(14-12-17)29(31)32)16-33-23-27-26-22(18-7-3-1-4-8-18)28(23)19-9-5-2-6-10-19/h1-15H,16H2,(H,25,30)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAKDPYJEGLIBH-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
S-Alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate to form an S-alkylated product.
Acetal Deprotection: The S-alkylated product is then subjected to acetal deprotection using formic acid (98%) to yield the corresponding aldehyde.
Condensation Reaction: The aldehyde is then reacted with hydrazine hydrate and 4-nitrobenzaldehyde to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: The triazole ring and other functional groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism in the Nitrophenyl Group
- Compound: 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide () Key Difference: The nitro group is at the ortho position (2-nitrophenyl) instead of para.
Substitution on the Benzylidene Moiety
Triazole Core Modifications
- Compound : 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide ()
Hybrid Heterocyclic Systems
- Compound : N-(5-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-allylacetamide ()
Solubility and Stability
- The 4-nitrophenyl group increases hydrophobicity (LogP: 3.5) compared to methoxy-substituted analogs (LogP: 2.1) .
- Hydrazones with electron-withdrawing groups (e.g., nitro) exhibit higher thermal stability (decomposition >250°C) .
Research Implications
- Anticancer Activity: The 4-nitrophenyl hydrazide derivative shows promise in inhibiting melanoma cell migration, likely due to nitro group interactions with cellular redox systems .
- Antimicrobial Potential: Thiadiazole hybrids demonstrate broad-spectrum activity, suggesting the sulfur linkage enhances membrane penetration .
- Structural Optimization : Replacing diphenyl with smaller substituents (e.g., methoxy, ethyl) balances lipophilicity and bioavailability .
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a novel derivative of the 1,2,4-triazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
Synthesis
The synthesis of the target compound involves several steps:
- Preparation of 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol : The initial step involves the alkylation of triazole thiol using a halogenated acetal in a basic medium. The yield for this reaction was reported at 84% .
- Formation of the Acetohydrazide : The subsequent step involves the reaction of the triazole-thiol with various aldehydes to form the acetohydrazide derivative. Characterization is typically performed using spectroscopic methods such as NMR and TLC .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably:
- Breast Adenocarcinoma : Studies indicate that derivatives containing the triazole moiety exhibit significant cytotoxic effects against human breast adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Liver Cancer Cells : The compound has shown promising results in inhibiting the proliferation of HepG2 liver cancer cells. In vitro assays demonstrated a dose-dependent decrease in cell viability .
Antimicrobial Activity
The biological evaluation also includes antimicrobial properties:
- Bacterial Inhibition : The compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as low as 0.125 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features:
- Substituent Effects : Electron-withdrawing groups like nitro on the phenyl ring significantly enhance the anticancer activity, while certain alkyl substitutions can modulate antibacterial potency .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of triazole derivatives including our compound against various cancer cell lines. The results indicated that compounds with specific substituents exhibited up to 80% inhibition at concentrations as low as 12.5 µg/mL after 48 hours of treatment .
| Compound | Cell Line | % Inhibition at 12.5 µg/mL |
|---|---|---|
| Compound A | MCF-7 (Breast) | 75% |
| Compound B | HepG2 (Liver) | 80% |
| Compound C | HeLa (Cervical) | 70% |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, the compound was tested against a panel of bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
These findings underscore the potential utility of this compound in treating infections caused by resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for preparing this triazole-based acetohydrazide derivative?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Cyclization of thiosemicarbazide derivatives (e.g., 1,4-diphenyl thiosemicarbazide) in alkaline media to form 4,5-diphenyl-4H-1,2,4-triazole-3-thione .
- Step 2 : Nucleophilic substitution with ethyl bromoacetate in ethanol to introduce the sulfanylacetate moiety, yielding ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .
- Step 3 : Hydrazide formation via refluxing with hydrazine hydrate, followed by condensation with 4-nitrobenzaldehyde under acidic conditions to form the final hydrazone . Key validation : Reaction progress is monitored via TLC, and intermediates are characterized by melting point, IR (C=O stretch at ~1650 cm⁻¹), and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- IR : Confirms hydrazone C=N stretch (~1600 cm⁻¹) and sulfanyl S–C linkage (~650 cm⁻¹) .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
Advanced Research Questions
Q. How can tautomerism in the triazole-thione precursor impact the synthesis and reactivity of this compound?
The 4,5-diphenyl-1,2,4-triazole-3-thione precursor exists in thione (C=S) and thiol (S–H) tautomeric forms. The thione form predominates in alkaline conditions, favoring nucleophilic substitution at the sulfur atom (e.g., with ethyl bromoacetate). Kinetic studies using UV-Vis spectroscopy and DFT calculations can quantify tautomeric equilibrium constants (K~10⁻³–10⁻⁴) under varying pH and solvent conditions .
Q. What pharmacophore elements in this compound correlate with its biological activity (e.g., anticoagulant or antioxidant effects)?
Key pharmacophores include:
- Triazole core : Enhances π-π stacking with target enzymes (e.g., thrombin or xanthine oxidase).
- 4-Nitrobenzylidene hydrazone : Provides electron-withdrawing groups for redox activity (e.g., ferric reducing power in antioxidant assays) .
- Sulfanyl bridge : Modulates solubility and membrane permeability. Methodology : Molecular docking (AutoDock Vina) and QSAR studies using Hammett constants (σ) of substituents to predict bioactivity trends .
Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
- Statistical rigor : Use one-way ANOVA with post hoc Tukey’s test (α = 0.05) to compare dose-dependent responses (e.g., tail bleeding time in anticoagulant assays) .
- Assay standardization : Control solvent effects (DMSO ≤1% v/v) and validate cell viability via MTT assays to exclude cytotoxicity artifacts .
Q. What strategies improve the solubility and bioavailability of this hydrophobic triazole derivative?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the hydrazone nitrogen .
- Nanocarriers : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) to enhance aqueous dispersion and pharmacokinetic profiles .
Methodological Guidance
Q. How is X-ray crystallography applied to resolve ambiguities in the stereochemistry of the hydrazone moiety?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines the E-configuration via Fourier difference maps and restraint parameters for the C=N bond (1.28 Å). Anisotropic displacement parameters validate minimal thermal motion in the nitro group .
Q. How to design structure-activity relationship (SAR) studies for triazole-hydrazone analogs?
- Analog library : Synthesize derivatives with varied substituents (e.g., -OCH₃, -Cl, -CF₃) on the benzylidene ring.
- High-throughput screening : Use 96-well plates for parallel biological testing (e.g., IC₅₀ determination against COX-2).
- Multivariate analysis : Apply Design of Experiments (DoE) to optimize substituent combinations for maximal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
